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Compound of Interest

Compound Name: (2)-SU14813

cat. No.: B10752378

(Z)-SU14813, also known as SU14813, is a potent, orally bioavailable, multi-targeted receptor
tyrosine kinase (RTK) inhibitor. This technical guide provides a comprehensive overview of its
synonyms, mechanism of action, key experimental data, and relevant protocols for
researchers, scientists, and drug development professionals.

Synonyms and Alternative Names

(Z2)-SU14813 is known by several identifiers, crucial for comprehensive literature and database

searches.

Type Namel/ldentifier
(2)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-

Systematic Name N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-
1H-pyrrole-3-carboxamide

Common Name SU14813

Alternative Names SU-14813, SU 014813

CAS Number 627908-92-3

Mechanism of Action

(Z2)-SU14813 exerts its biological effects by inhibiting the phosphorylation of several key
receptor tyrosine kinases involved in angiogenesis, tumor growth, and metastasis.[1] Its
primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRS), Platelet-
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Derived Growth Factor Receptors (PDGFRSs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1]
By binding to the ATP-binding site of these kinases, (Z)-SU14813 blocks downstream signaling
pathways, leading to the inhibition of cell proliferation, migration, and survival of endothelial and

tumor cells.[1]

Targeted Signaling Pathways

The inhibition of multiple RTKs by (Z)-SU14813 disrupts several critical signaling cascades
within cancer cells and the tumor microenvironment. The primary pathways affected are the
RAS/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR
pathway, a key regulator of cell survival and growth.
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Caption: Simplified signaling pathways inhibited by (Z)-SU14813.
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Quantitative Data
Biochemical Kinase Inhibition

(Z)-SU14813 demonstrates potent inhibitory activity against a range of purified kinases. The
half-maximal inhibitory concentrations (ICso) are summarized below.

Kinase Target ICs0 (NM)
VEGFR1 2
VEGFR2 50
PDGFRp 4

c-Kit 15
FLT3 15
CSF1R 20
FGFR-1 3500
EGFR >20000
Src 2500
cMet 9000

Data compiled from MedchemExpress and Patyna S, et al. Mol Cancer Ther. 2006.[2]

Cellular Activity

The inhibitory effects of (Z)-SU14813 on receptor phosphorylation and cell proliferation in
various cell-based assays are detailed below.
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Cell Line Assay Type ICs0 (NM)
PAE/VEGFR2 VEGFR2 Phosphorylation 5.2
PAE/PDGFR[(3 PDGFR[ Phosphorylation 9.9
PAE/c-Kit c-Kit Phosphorylation 11.2
NIH-3T3/PDGFRf(3 PDGF-dependent Proliferation 20
MV4;11 (FLT3-ITD) Autonomous Proliferation 50
U-118MG Cell Growth 50-100

PAE: Porcine Aortic Endothelial cells. Data from MedchemExpress.[2]

Experimental Protocols
In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of
(Z2)-su14813.
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Caption: Workflow for a typical in vitro kinase inhibition assay.
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Methodology:

o Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM
MgClz, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

e Compound Dilution: Serially dilute (Z)-SU14813 in DMSO to achieve a range of desired
concentrations.

e Enzyme and Substrate Preparation: Prepare a solution containing the purified recombinant
kinase and its specific substrate (e.g., a biotinylated peptide).

¢ Incubation: In a 96-well plate, incubate the kinase and substrate with the various
concentrations of (Z)-SU14813 for a pre-determined time (e.g., 10-20 minutes) at room
temperature.

» Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.

¢ Reaction Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30-60
minutes).

e Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

» Signal Detection: Measure the kinase activity. For example, in a luminescence-based assay,
add a detection reagent that produces a signal inversely proportional to the amount of ATP
remaining.

o Data Analysis: Calculate the percent inhibition for each concentration of (Z)-SU14813 and
determine the ICso value by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay

This protocol describes a general method to assess the inhibition of ligand-induced receptor
phosphorylation in cells.

Methodology:

o Cell Culture: Culture cells expressing the target receptor (e.g., NIH-3T3 cells transfected with
VEGFRZ2) to near confluency.
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Serum Starvation: Starve the cells in a low-serum medium for 18-24 hours to reduce basal
receptor phosphorylation.

Compound Treatment: Treat the starved cells with various concentrations of (Z)-SU14813 for
a specified time (e.g., 1-2 hours).

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR?2)
for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and
phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates.

Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane,
and probe with antibodies specific for the phosphorylated form of the target receptor and the
total receptor protein.

Detection and Analysis: Detect the antibody binding using a suitable detection system (e.g.,
chemiluminescence) and quantify the band intensities. Normalize the phosphorylated
receptor signal to the total receptor signal and determine the I1Cso value.

In Vivo Xenograft Tumor Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of (Z)-SU14813
in a mouse xenograft model.

E’umor cell imp\antatnoD—»[Tumor growth to palpable size]—»Gandomization into groupHreatment with (2)-SU14813 or vehnclMﬁonwtor tumor volume and body weighD—»[Endpoint analysisj
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Caption: Workflow for an in vivo xenogratft efficacy study.

Methodology:

¢ Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
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o Tumor Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g.,
Colo205) into the flank of each mouse.[2]

e Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mms).
¢ Randomization: Randomize the mice into treatment and control groups.

e Drug Administration: Administer (Z)-SU14813 orally at various doses (e.g., 10, 40, 80 mg/kg,
twice daily). The control group receives the vehicle.[2]

e Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per
week).

o Endpoint: Continue the treatment for a pre-determined period or until the tumors in the
control group reach a specific size. Euthanize the mice and excise the tumors for further
analysis (e.g., immunohistochemistry).

o Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to
the control group.

This technical guide provides a foundational understanding of (Z)-SU14813 for research and
development purposes. For specific applications, further optimization of the described protocols
may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10752378#synonyms-and-alternative-names-for-z-
sul4813]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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